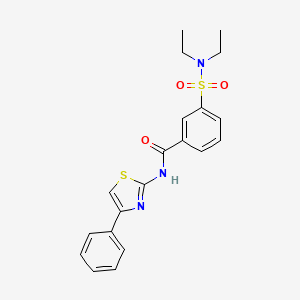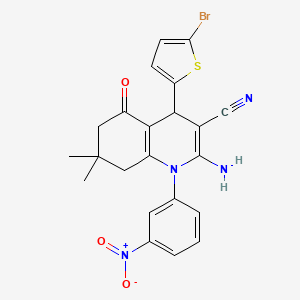
3-(diethylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(diethylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: DTB , is a synthetic organic compound. Its chemical structure consists of a benzene ring substituted with a thiazole moiety and a sulfonamide group. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
準備方法
a. Synthetic Routes: DTB can be synthesized through various routes. One common method involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile with ethylenediamine in the presence of a catalytic amount of carbon disulfide. This yields 2-amino-3-(4,5-dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-1-benzoselenophene. Further cyclocondensation with triethyl orthoformate, benzaldehyde, and carbon disulfide leads to tetracyclic imidazobenzoselenophenopyrimidine derivatives .
b. Industrial Production: While DTB is not widely produced industrially, research laboratories synthesize it for scientific investigations and applications.
化学反応の分析
DTB undergoes several reactions:
Oxidation: It can be oxidized using appropriate reagents.
Reduction: Reduction reactions modify its functional groups.
Substitution: Substituents on the benzene ring can be replaced. Common reagents include hydrazine hydrate, triethyl orthoformate, and sodium nitrite. Major products depend on reaction conditions and substituents.
科学的研究の応用
a. Chemistry:
- DTB serves as a versatile building block for designing novel heterocyclic compounds.
- Researchers explore its reactivity in various reactions, contributing to the field of organic synthesis.
- DTB derivatives exhibit potential antimicrobial and antifungal activity .
- Its bioactivity warrants further investigation for drug development.
- DTB’s applications in industry are limited due to its specialized nature. it may find use in fine chemicals or pharmaceuticals.
類似化合物との比較
DTB’s uniqueness lies in its thiazole-sulfonamide combination. Similar compounds include other sulfonamides, thiazoles, and benzamides. DTB’s specific structure sets it apart.
特性
分子式 |
C20H21N3O3S2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
3-(diethylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H21N3O3S2/c1-3-23(4-2)28(25,26)17-12-8-11-16(13-17)19(24)22-20-21-18(14-27-20)15-9-6-5-7-10-15/h5-14H,3-4H2,1-2H3,(H,21,22,24) |
InChIキー |
FZOKOCGLPQGPFI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Benzenesulfonyl-(2,3-dichloro-phenyl)-amino]-N-methyl-acetamide](/img/structure/B11540575.png)
![4-bromo-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11540583.png)
![3-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B11540586.png)
![2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11540592.png)
![3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11540601.png)
![3-methyl-5-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11540609.png)
![Furazano[3,4-E]1,2,4-triazolo[4,3-a]pyrazin-5-amine, N-(2,5-dimethoxyphenyl)-8-methyl-](/img/structure/B11540612.png)

![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B11540621.png)
![N'-[(2Z,3Z)-3-(hydroxyimino)butan-2-ylidene]pyridine-2-carbohydrazide](/img/structure/B11540622.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate](/img/structure/B11540624.png)
![1-[4-(4-ethylphenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11540627.png)
![3-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]-2H-chromen-2-one](/img/structure/B11540631.png)

